molecular formula C15H15N7S B432261 N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B432261
M. Wt: 325.4 g/mol
InChI Key: SZOPRAYQMXOLOM-UHFFFAOYSA-N
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Description

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a diamino-1,3,5-triazine.

Biological Activity

N2-(4-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N7SC_{15}H_{15}N_{7}S with a molar mass of approximately 325.39 g/mol. The structure features a triazine core, which is known for its diverse biological activities. The presence of the pyrimidinylthio group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Structural Formula

N2 4 methylphenyl 6 2 pyrimidinylthio methyl 1 3 5 triazine 2 4 diamine\text{N2 4 methylphenyl 6 2 pyrimidinylthio methyl 1 3 5 triazine 2 4 diamine}

Antitumor Activity

Research has indicated that compounds within the triazine family exhibit notable antitumor properties. A study highlighted the synthesis of various triazine derivatives and their evaluation against different cancer cell lines. For instance, derivatives similar to this compound demonstrated significant activity against melanoma cells (MALME-3 M) with a GI50 value of 3.3×108M3.3\times 10^{-8}M and a TGI of 1.1×106M1.1\times 10^{-6}M .

The proposed mechanism of action for triazine derivatives often involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, these compounds may target pathways associated with DNA synthesis and repair, leading to apoptosis in cancer cells. The thioether functionality in this compound could enhance its ability to form reactive species that interact with cellular macromolecules.

Case Studies

  • In Vitro Studies : A series of in vitro studies have been conducted to assess the cytotoxicity of this compound against various cancer cell lines. These studies typically employ assays such as MTT or XTT to quantify cell viability post-treatment.
  • Animal Models : In vivo studies using animal models have also been performed to evaluate the therapeutic potential of this compound. Results from these studies suggest that administration of triazine derivatives can significantly reduce tumor size compared to control groups.

Comparative Analysis

The following table summarizes the biological activity of this compound compared to other known triazine derivatives:

Compound NameGI50 (M)TGI (M)Mechanism of Action
This compound3.3×1083.3\times 10^{-8}1.1×1061.1\times 10^{-6}DNA synthesis inhibition
4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl5.0×1075.0\times 10^{-7}5.0×1065.0\times 10^{-6}Apoptosis induction
6-Chloro-N-(propan-2-yl)-1,3,5-triazine-2,4-diamine1.0×1071.0\times 10^{-7}9.0×1079.0\times 10^{-7}Enzyme inhibition

Properties

Molecular Formula

C15H15N7S

Molecular Weight

325.4 g/mol

IUPAC Name

2-N-(4-methylphenyl)-6-(pyrimidin-2-ylsulfanylmethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H15N7S/c1-10-3-5-11(6-4-10)19-14-21-12(20-13(16)22-14)9-23-15-17-7-2-8-18-15/h2-8H,9H2,1H3,(H3,16,19,20,21,22)

InChI Key

SZOPRAYQMXOLOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC3=NC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.